molecular formula C9H11Br B103112 1-(2-Bromoethyl)-3-methylbenzene CAS No. 16799-08-9

1-(2-Bromoethyl)-3-methylbenzene

Cat. No. B103112
CAS RN: 16799-08-9
M. Wt: 199.09 g/mol
InChI Key: STQJFINZGUXVEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(2-bromoethyl)-1,3-dioxolane involves the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride . Another example is the synthesis of piperazine derivatives, which includes the cyclization of 1,2-diamine derivatives with sulfonium salts .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of bromine with benzene involves the formation of a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . Another example is the high throughput reaction screening using desorption electrospray ionization mass spectrometry .

Scientific Research Applications

Pharmaceutical Synthesis

1-(2-Bromoethyl)-3-methylbenzene: is utilized in pharmaceutical research, particularly in the synthesis of antimicrobial agents. It serves as a precursor in the creation of β-peptidomimetics, which are compounds that mimic the structure and function of natural peptides . These synthesized molecules have shown promise due to their high enzymic stability and low toxicity, making them potential candidates for therapeutic applications.

Organic Synthesis

In organic chemistry, 1-(2-Bromoethyl)-3-methylbenzene is a valuable intermediate for constructing complex organic molecules. Its reactivity allows for the formation of various chemical bonds, facilitating the synthesis of diverse organic compounds. This versatility is crucial for developing new materials and chemicals with potential industrial applications .

Material Science

The compound’s role in material science is linked to its use in the development of organic–inorganic hybrid materials. These materials, such as Metal–Organic Frameworks (MOFs), benefit from the compound’s ability to act as a linker between organic and inorganic components, leading to materials with unique properties and applications in environmental remediation and catalysis .

Analytical Chemistry

1-(2-Bromoethyl)-3-methylbenzene: can be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, which is essential for ensuring the accuracy and reliability of chemical analyses .

Environmental Science

In environmental science, the compound finds application in the study of pollutant removal. Its structural analogs are used in MOFs that can capture and remove pharmaceutical pollutants from water, demonstrating its indirect contribution to environmental cleanup efforts .

Biochemistry

The compound’s derivatives are instrumental in biochemistry for studying protein interactions and enzyme kinetics. By acting as a building block for more complex biochemical compounds, it aids in understanding biological processes and designing inhibitors or activators of specific biochemical pathways .

Safety And Hazards

The safety and hazards associated with similar compounds involve avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Future directions in the study of similar compounds involve the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles . Another example is the exploration of the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

properties

IUPAC Name

1-(2-bromoethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJFINZGUXVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341157
Record name 1-(2-Bromoethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-3-methylbenzene

CAS RN

16799-08-9
Record name 1-(2-Bromoethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)-3-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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